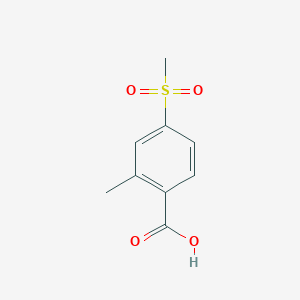

2-Methyl-4-(methylsulfonyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methyl-4-(methylsulfonyl)benzoic acid” is a chemical compound . It is similar to “2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid”, which is a white solid that is soluble in water and organic solvents .

Synthesis Analysis

The synthesis of a similar compound, “2-Methoxy-4-(methylsulfanyl)benzoic Acid”, has been reported. The synthesis used readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid in total yields of 17% and 37%, respectively .Molecular Structure Analysis

The molecular formula of “2-Methyl-4-(methylsulfonyl)benzoic acid” is C9H10O4S .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques :

- A study by Peng Jia-bin (2010) outlined a method for synthesizing 2-Nitro-4-methylsulfonyl benzoic acid, with high yield and purity, from 4-methylsulfonyl toluene using nitric acid. This method is simple and cost-effective, making it economically beneficial (Peng Jia-bin, 2010).

Chemical Properties and Reactions :

- Ci Long-wang (2013) focused on the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid through air-nitric acid combined oxidation. This study optimized various reaction conditions, achieving an average yield of 85% and purity of 97.1% (Ci Long-wang, 2013).

- H. Yin (2002) described a convenient preparation method for 4-(methylsulfonyl)benzoic acid, emphasizing a reduced cost and environmental impact suitable for large-scale production (H. Yin, 2002).

Medical and Biological Applications :

- M. Baumgarth, N. Beier, and R. Gericke (1997) explored the use of benzoylguanidines as Na+/H+ exchanger inhibitors, beneficial in treating acute myocardial infarction. The study highlighted the importance of substitution ortho to the acylguanidine for compound potency (M. Baumgarth et al., 1997).

Environmental and Safety Considerations :

- H. Suojalehto et al. (2017) identified 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid as a respiratory sensitiser causing occupational asthma, rhinitis, and urticaria. This research emphasizes the need for stringent exposure control measures to prevent related diseases (H. Suojalehto et al., 2017).

Applications in Material Science :

- K. Oyaizu et al. (2002) described synthetic routes to ladder polymers containing benzenetetrayl subunits with oxo and methylsulfonio linkages. This research contributes to the development of semiconducting materials (K. Oyaizu et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-4-methylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6-5-7(14(2,12)13)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKZLBGODVDBBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281149 |

Source

|

| Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(methylsulfonyl)benzoic acid | |

CAS RN |

118939-09-6 |

Source

|

| Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118939-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid in the synthesis of the mTOR inhibitor?

A1: The research paper describes 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid (17) as a crucial building block in the synthesis of the target mTOR inhibitor (1). [] It represents one of the three main fragments that come together to form the final molecule. Specifically, it is coupled with an elaborated intermediate, 5-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-2-amine dihydrochloride (6), in the final stages of the synthesis to yield the target compound. [] This highlights its importance in achieving the desired structure of the mTOR inhibitor.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185719.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)

![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)

![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)

![5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine](/img/structure/B185735.png)